molecular formula C11H7Cl2FO4 B599512 Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate CAS No. 153653-98-6

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B599512
CAS No.: 153653-98-6
M. Wt: 293.071
InChI Key: HPUPTZXLUMDIRU-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichloro-5-fluorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of a strong base such as sodium hydride (NaH) or a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(2,4-dichloro-5-fluorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate: This compound shares a similar phenyl group but has different functional groups attached.

    2,4-Dichloro-5-fluoroacetophenone: This compound has a similar phenyl ring but lacks the ester and dioxobutanoate moieties.

Uniqueness

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and dioxobutanoate moieties make it a versatile intermediate in organic synthesis, while the dichloro and fluorophenyl groups contribute to its potential as a bioactive compound.

Properties

IUPAC Name

methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPTZXLUMDIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153653-98-6
Record name METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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